Chemical structure and properties of Benzyl (2-oxopiperidin-3-yl)carbamate
Chemical structure and properties of Benzyl (2-oxopiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl (2-oxopiperidin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing from established principles of organic chemistry and data from structurally related molecules, this document will explore its chemical architecture, physicochemical properties, potential synthetic routes, and prospective biological significance.
Molecular Architecture and Physicochemical Identity
Benzyl (2-oxopiperidin-3-yl)carbamate possesses a core structure featuring a six-membered piperidinone ring substituted at the 3-position with a benzyl carbamate group. The presence of a chiral center at the C3 position of the piperidinone ring means the molecule can exist as two enantiomers, (R) and (S).
The fundamental properties of this molecule are summarized below:
| Property | Value | Source |
| Molecular Formula | C13H16N2O3 | [1] |
| Molecular Weight | 248.28 g/mol | [1] |
| CAS Number | 722499-65-2 ((R)-enantiomer) | [2] |
The carbamate functional group, an ester of carbamic acid, and the lactam (cyclic amide) within the piperidinone ring are key determinants of the molecule's chemical reactivity and potential for biological interactions. The benzyl group provides a significant hydrophobic character to the molecule.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Workflow
The synthesis would likely proceed via a nucleophilic acyl substitution reaction. The amino group of 3-aminopiperidin-2-one acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of Benzyl (2-oxopiperidin-3-yl)carbamate.
Spectroscopic Characterization
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm region), the benzylic protons (-CH₂-) as a singlet around 5.1 ppm, and signals for the protons on the piperidinone ring.[3]
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¹³C NMR: The carbon NMR spectrum would reveal characteristic peaks for the carbonyl carbons of the carbamate and the lactam, as well as the aromatic carbons of the benzyl group.[4]
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate and the lactam functionalities, typically in the range of 1650-1750 cm⁻¹.[4] N-H stretching vibrations from the carbamate and the lactam would also be observable.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 248.1161 Da.[1]
Potential Biological Activity and Applications
While no specific biological activities have been reported for Benzyl (2-oxopiperidin-3-yl)carbamate, the carbamate and piperidinone moieties are present in numerous biologically active compounds.
Carbamates in Drug Discovery
Carbamates are a well-established class of compounds with a broad range of biological activities.[5] Many carbamate-containing molecules act as inhibitors of enzymes, particularly cholinesterases.[6][7] This inhibitory action stems from the ability of the carbamate group to carbamoylate the active site of the enzyme.[6]
Piperidinone-Containing Compounds
The piperidinone scaffold is a common feature in many natural products and synthetic molecules with diverse pharmacological properties, including anticancer and antibacterial activities.[8] For instance, derivatives of (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, a related compound, have been investigated.[9]
Prospective Research Directions
Given the structural motifs present in Benzyl (2-oxopiperidin-3-yl)carbamate, it represents a valuable starting point for the design and synthesis of novel therapeutic agents. Future research could focus on:
-
Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, such as histone deacetylases (HDACs) or other hydrolases, could reveal potential inhibitory activity.[10]
-
Anticancer and Antimicrobial Screening: Evaluating the cytotoxicity of the compound against various cancer cell lines and its activity against a range of bacterial and fungal strains.
-
Analogue Synthesis: Systematic modification of the benzyl and piperidinone moieties could lead to the discovery of compounds with enhanced potency and selectivity.
Caption: Drug discovery workflow for Benzyl (2-oxopiperidin-3-yl)carbamate.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and analysis of Benzyl (2-oxopiperidin-3-yl)carbamate.
Synthesis of Benzyl (2-oxopiperidin-3-yl)carbamate
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Dissolve 3-aminopiperidin-2-one (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analytical Characterization
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
IR Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) for liquid samples, or prepare a KBr pellet for solid samples.
-
MS Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI).
Safety and Handling
Carbamates as a class can exhibit toxicity through the inhibition of acetylcholinesterase.[5][11] Therefore, Benzyl (2-oxopiperidin-3-yl)carbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
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